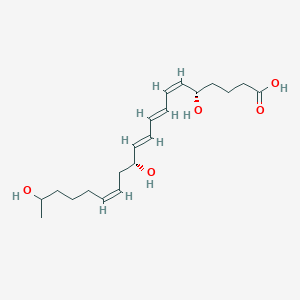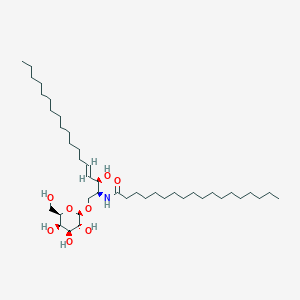
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is a complex organic molecule known for its significant role in various biochemical processes. This compound is a derivative of eicosanoids, which are signaling molecules involved in inflammatory and immune responses. Its structure includes multiple hydroxyl groups and conjugated double bonds, making it a highly reactive and biologically active molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic synthesis. The process often starts with the precursor arachidonic acid, which undergoes a series of hydroxylation and oxidation reactions. Key reagents used in these steps include various oxidizing agents like hydrogen peroxide and catalysts such as lipoxygenase enzymes .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms have been explored to produce this compound in larger quantities. These methods leverage the natural metabolic pathways of certain bacteria and yeast strains to convert simpler substrates into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form ketones and aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups into corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted analogs. These products retain the core structure of the original compound but exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is used as a model compound to study the reactivity of conjugated double bonds and hydroxyl groups. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is significant in studying cell signaling pathways, particularly those involved in inflammation and immune responses. It is used in research to understand the role of eicosanoids in various physiological and pathological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for developing new drugs to treat inflammatory diseases and conditions .
Industry
Industrially, this compound is used in the formulation of specialized biochemical assays and diagnostic kits. Its reactivity and specificity make it a valuable component in various analytical applications.
Mécanisme D'action
The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It primarily targets leukotriene receptors, modulating inflammatory responses by inhibiting or activating various signaling pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity to these molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene B4: Another eicosanoid with similar structure but different hydroxylation pattern.
Resolvin E1: A related compound involved in resolving inflammation.
Prostaglandin E2: Shares the eicosanoid backbone but differs in functional groups and biological activity.
Uniqueness
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct chemical reactivity and biological functions. Its ability to modulate multiple signaling pathways makes it a versatile molecule in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1 |
Clé InChI |
XZKUIIFETKOPRD-VUKNTZOFSA-N |
SMILES isomérique |
CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
SMILES canonique |
CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Synonymes |
19-hydroxy-LTB4 5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















